molecular formula C9H19NO2S B15170502 4,4-Diethoxythian-3-amine CAS No. 917566-96-2

4,4-Diethoxythian-3-amine

Cat. No.: B15170502
CAS No.: 917566-96-2
M. Wt: 205.32 g/mol
InChI Key: BTSLNQQQRFOUSY-UHFFFAOYSA-N
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Description

4,4-Diethoxythian-3-amine is an organic compound characterized by the presence of a thian-3-amine core with two ethoxy groups attached at the 4,4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethoxythian-3-amine can be achieved through several methods. One common approach involves the reaction of thian-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxythian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized thian-3-amine derivatives.

Scientific Research Applications

4,4-Diethoxythian-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Diethoxythian-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through pathways involving the formation of covalent bonds with target proteins or enzymes, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethoxythian-3-amine: Similar structure but with methoxy groups instead of ethoxy groups.

    4,4-Diethoxythian-3-ol: Contains a hydroxyl group instead of an amine group.

    4,4-Diethoxythian-3-thiol: Contains a thiol group instead of an amine group.

Uniqueness

4,4-Diethoxythian-3-amine is unique due to its specific combination of ethoxy groups and an amine group on the thian-3-amine core

Properties

CAS No.

917566-96-2

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

4,4-diethoxythian-3-amine

InChI

InChI=1S/C9H19NO2S/c1-3-11-9(12-4-2)5-6-13-7-8(9)10/h8H,3-7,10H2,1-2H3

InChI Key

BTSLNQQQRFOUSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCSCC1N)OCC

Origin of Product

United States

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